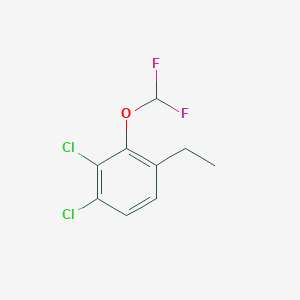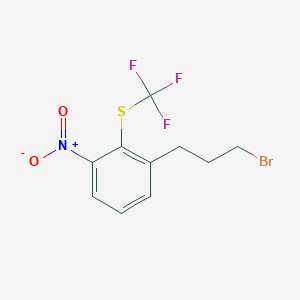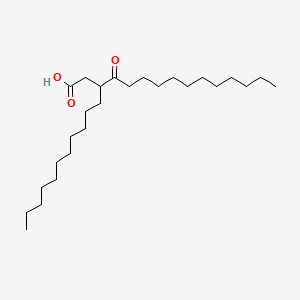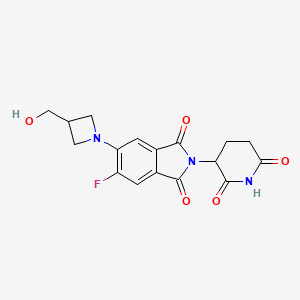
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a piperidine ring, a fluoro-substituted isoindoline core, and an azetidine moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoro group, and the construction of the azetidine moiety. The following is a general outline of the synthetic route:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester. Common reagents for this step include strong acids or bases to facilitate the cyclization process.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This step requires careful control of reaction conditions to ensure selective fluorination.
Construction of the Azetidine Moiety: The azetidine ring can be formed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol. This step may involve the use of protecting groups to ensure selective formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the piperidine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophilic reagents.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications: The compound’s unique properties may make it useful in the development of new industrial catalysts or other chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. The fluoro group and the azetidine moiety may play important roles in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: A well-known compound with a similar isoindoline-1,3-dione core structure.
Lenalidomide: A derivative of thalidomide with enhanced biological activity.
Pomalidomide: Another derivative of thalidomide with distinct pharmacological properties.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(3-(hydroxymethyl)azetidin-1-yl)isoindoline-1,3-dione is unique due to the presence of the fluoro group and the azetidine moiety, which are not found in the similar compounds listed above. These structural features may confer unique biological activities and chemical reactivity, making this compound a valuable subject for further research and development.
Propiedades
Fórmula molecular |
C17H16FN3O5 |
|---|---|
Peso molecular |
361.32 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-fluoro-6-[3-(hydroxymethyl)azetidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16FN3O5/c18-11-3-9-10(4-13(11)20-5-8(6-20)7-22)17(26)21(16(9)25)12-1-2-14(23)19-15(12)24/h3-4,8,12,22H,1-2,5-7H2,(H,19,23,24) |
Clave InChI |
VQWPUJJZXZBJDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)F)N4CC(C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


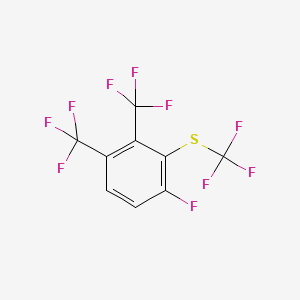
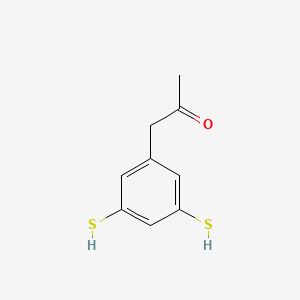
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)
